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molecular formula C12H16N2O B5264773 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea

1-Cyclopropyl-3-(3,5-dimethylphenyl)urea

Cat. No. B5264773
M. Wt: 204.27 g/mol
InChI Key: AGYYPSSQCDYKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225338

Procedure details

14.7 g of 3,5-dimethylphenylisocyanate were slowly added by a dropper upon stirring at a temperature of 28° C. to a solution of 5.7 g of cyclopropylamine in 200 ml diisopropylether. The formed precipitate was removed by suction after an hour, was washed with a small amount of diisopropylene and finally dried. There were thus obtained 18.9 g of 1-cyclopropyl-3-(3,5-dimethylphenyl)-urea (92.5% of the theoretical value) having a melting point of 169° C.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[O:11])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH:12]1([NH2:15])[CH2:14][CH2:13]1>C(OC(C)C)(C)C>[CH:12]1([NH:15][C:10]([NH:9][C:4]2[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[CH:3]=2)=[O:11])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)N=C=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formed precipitate was removed by suction after an hour
WASH
Type
WASH
Details
was washed with a small amount of diisopropylene
CUSTOM
Type
CUSTOM
Details
finally dried

Outcomes

Product
Name
Type
Smiles
C1(CC1)NC(=O)NC1=CC(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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